Methyl 2-chloro-3-cyano-4-fluorobenzoate
Description
Methyl 2-chloro-3-cyano-4-fluorobenzoate is a substituted methyl benzoate derivative featuring a chloro group at position 2, a cyano group at position 3, and a fluorine atom at position 4. This compound’s unique substitution pattern confers distinct electronic and steric properties, making it relevant in pharmaceutical and agrochemical synthesis.
Properties
Molecular Formula |
C9H5ClFNO2 |
|---|---|
Molecular Weight |
213.59 g/mol |
IUPAC Name |
methyl 2-chloro-3-cyano-4-fluorobenzoate |
InChI |
InChI=1S/C9H5ClFNO2/c1-14-9(13)5-2-3-7(11)6(4-12)8(5)10/h2-3H,1H3 |
InChI Key |
KSORTBCUHVAMLL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)F)C#N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-chloro-3-cyano-4-fluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 2-chloro-3-cyano-4-fluorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired product with high purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form various oxidation products depending on the conditions and reagents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution: Formation of substituted benzoates.
Reduction: Formation of amine derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Methyl 2-chloro-3-cyano-4-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-chloro-3-cyano-4-fluorobenzoate involves its interaction with specific molecular targets. The presence of electron-withdrawing groups such as cyano and fluorine can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Isomers and Substituent Positioning
- Methyl 4-Cyano-3-Fluorobenzoate (): Differs in substituent positions (cyano at C4, fluoro at C3) and lacks the chloro group. This isomer likely exhibits lower polarity and altered reactivity due to reduced electron-withdrawing effects compared to the target compound .
- Methyl 4-Chloro-2-Fluorobenzoate (A742601, ): Shares chloro and fluoro substituents but lacks the cyano group.
Functional Group Variations
- Pesticide Methyl Esters (e.g., Metsulfuron Methyl Ester, ): Contain sulfonylurea and triazine moieties, which enhance herbicidal activity but increase molecular weight and complexity. The target compound’s simpler structure may favor applications in fine chemical synthesis rather than agrochemicals .
Physical and Chemical Properties
Table 1: Comparative Properties of Methyl Esters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
